N-cyclopropyl-1,3,4-oxadiazol-2-amine
Description
Historical Evolution and Significance of 1,3,4-Oxadiazole (B1194373) Scaffolds in Organic Synthesis and Medicinal Chemistry Foundations
The 1,3,4-oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has been a subject of scientific inquiry for over a century, with initial syntheses dating back to the late 1800s. mdpi.com Its evolution in organic synthesis has produced a variety of methods for its construction. Classic approaches often involve the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones using a range of reagents such as phosphorus oxychloride, polyphosphoric acid, or thionyl chloride. openmedicinalchemistryjournal.comresearchgate.net More contemporary methods include iodine-mediated synthesis and microwave-assisted protocols that offer improved yields and faster reaction times. researchgate.netjchemrev.com
In medicinal chemistry, the 1,3,4-oxadiazole scaffold is recognized as a "privileged structure" due to its frequent appearance in biologically active compounds. openmedicinalchemistryjournal.com Its significance stems from its role as a bioisostere for amide and ester functionalities. mdpi.comnih.govnih.gov This substitution can lead to improved metabolic stability and favorable interactions with biological targets, often through hydrogen bonding. nih.gov The structural versatility and stability of the ring have allowed for its incorporation into molecules targeting a wide array of diseases. openmedicinalchemistryjournal.com As a result, 1,3,4-oxadiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities. openmedicinalchemistryjournal.commdpi.comijper.orgpharmatutor.org Two notable examples of drugs that feature this core structure are Raltegravir, an antiretroviral agent, and Zibotentan, an anticancer drug. mdpi.comnih.gov
| Pharmacological Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacterial and fungal infections. openmedicinalchemistryjournal.compharmatutor.org |
| Anticancer | Shows cytotoxic properties against various cancer cell lines. openmedicinalchemistryjournal.comtandfonline.com |
| Anti-inflammatory | Exhibits potential in managing inflammatory conditions. openmedicinalchemistryjournal.compharmatutor.org |
| Antitubercular | Demonstrates activity against Mycobacterium tuberculosis. openmedicinalchemistryjournal.comtandfonline.com |
| Antiviral | Includes activity against viruses such as HIV. openmedicinalchemistryjournal.comtandfonline.com |
| Anticonvulsant | Shows potential for managing seizures. pharmatutor.orgresearchgate.net |
| Anti-diabetic | Investigated for potential hypoglycemic effects. openmedicinalchemistryjournal.comtandfonline.com |
The Cyclopropyl (B3062369) Moiety: Strategic Incorporation and Chemical Implications within Amine Functionalities
The cyclopropyl group, despite its simple three-carbon structure, is a powerful tool in drug design, with a proven track record in marketed pharmaceuticals. scientificupdate.com Its strategic incorporation is often intended to fine-tune the pharmacological profile of a molecule. iris-biotech.de The unique chemical properties of the cyclopropyl ring—including the coplanarity of its carbons, enhanced π-character in its shorter C-C bonds, and stronger C-H bonds—underpin its utility. scientificupdate.comnih.gov
One of the primary roles of the cyclopropyl group is to serve as a bioisosteric replacement for other chemical groups, such as isopropyl or phenyl moieties, or to act as a rigid linker. scientificupdate.comiris-biotech.de This substitution can lead to a range of beneficial chemical and physiological implications. Attaching the cyclopropyl ring to an amine functionality, creating an N-cyclopropyl group, is a common strategy to enhance metabolic stability. iris-biotech.de For instance, replacing an N-ethyl group, which is susceptible to oxidation by cytochrome P450 enzymes, with an N-cyclopropyl group can block this metabolic pathway. iris-biotech.de The inherent strain and rigidity of the ring also impart conformational constraints on the molecule, which can lock it into a bioactive conformation for more favorable binding to a biological target. iris-biotech.denbinno.com This can enhance potency and selectivity. nih.govnbinno.comresearchgate.net
| Property Influenced | Chemical Implication in Drug Design |
|---|---|
| Metabolic Stability | Increases resistance to oxidative metabolism (e.g., by CYP450 enzymes) due to stronger C-H bonds. iris-biotech.denih.govnbinno.com |
| Conformational Rigidity | Restricts bond rotation, helping to fix the molecule in a desired conformation for optimal receptor binding. iris-biotech.denbinno.com |
| Potency | Can enhance binding affinity and biological activity through conformational constraint and optimized interactions. nih.govresearchgate.net |
| Lipophilicity | Generally reduces lipophilicity compared to larger groups like isopropyl or phenyl, which can affect solubility and absorption. iris-biotech.de |
| Brain Permeability | The small, rigid nature of the group can influence the ability of a molecule to cross the blood-brain barrier. nih.govresearchgate.net |
| pKa | Can alter the basicity of the attached amine, which affects ionization state and pharmacokinetic properties. iris-biotech.denih.gov |
Foundational Research Trajectories for N-substituted 1,3,4-Oxadiazol-2-amine Derivatives
Research into N-substituted 1,3,4-oxadiazol-2-amines has been a fertile area of investigation, driven by the desire to explore and optimize the diverse biological activities of the 1,3,4-oxadiazole scaffold. The synthesis of these derivatives typically involves the cyclization of thiosemicarbazide (B42300) precursors. organic-chemistry.org Reagent-based methods, for example using tosyl chloride or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl), allow for regioselective ring closure to form the desired 2-amino-1,3,4-oxadiazole core. nih.govscribd.com Other efficient methods include iodine-mediated oxidative cyclization of semicarbazones. jchemrev.comjchemrev.com
Foundational studies have explored a wide range of substituents at the amine position to establish structure-activity relationships (SAR). Research has demonstrated that modifying the N-substituent can significantly modulate the pharmacological profile of the resulting compound. For instance, series of N-aryl substituted derivatives have been synthesized and evaluated for their anticancer properties, with some compounds showing notable activity against various cancer cell lines. nih.gov Other studies have focused on N-alkyl chains, revealing that the length of the alkyl group can be critical for specific activities, such as acetylcholinesterase inhibition. nih.gov This systematic exploration of different N-substituents has been crucial in identifying lead compounds for various therapeutic areas.
| Derivative Class | Investigated Activity | Key Research Finding |
|---|---|---|
| N-Aryl-5-(substituted)-1,3,4-oxadiazol-2-amines | Anticancer | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed notable activity across leukemia, melanoma, breast, and colon cancer cell lines. nih.gov |
| 5-(Pyridin-4-yl)-N-alkyl-1,3,4-oxadiazol-2-amines | Acetylcholinesterase (AChE) Inhibition | Derivatives with long alkyl chains (e.g., dodecyl) showed moderate dual inhibition of AChE and butyrylcholinesterase (BChE). nih.gov |
| N-{[5-(Aryl/Alkyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines | Antimicrobial | The N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine derivative displayed significant antibacterial activity. semanticscholar.org |
| 5-(4-Hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole | Anticancer | This specific N-phenyl derivative demonstrated good cytotoxic activity against Dalton's lymphoma cells. tandfonline.com |
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-2-4(1)7-5-8-6-3-9-5/h3-4H,1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXJYXKBYJTWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Cyclopropyl 1,3,4 Oxadiazol 2 Amine and Analogues
Classical and Contemporary Approaches to 1,3,4-Oxadiazole (B1194373) Ring Formation
The construction of the 1,3,4-oxadiazole ring is a well-established area of heterocyclic chemistry, with a variety of methods available for its synthesis. These methods can be broadly categorized into cyclodehydration and oxidative cyclization protocols, as well as modern one-pot and multi-component strategies.
Cyclodehydration and Oxidative Cyclization Protocols
The formation of the 1,3,4-oxadiazole ring from acyclic precursors is a cornerstone of its synthesis. These reactions typically involve the intramolecular cyclization of a hydrazine (B178648) derivative, facilitated by either the removal of a water molecule (cyclodehydration) or through an oxidative process.
Cyclodehydration of Diacylhydrazines: One of the most common methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. nih.govrsc.org This transformation requires a dehydrating agent to facilitate the ring closure. A wide array of reagents have been employed for this purpose, including strong acids like polyphosphoric acid (PPA) and sulfuric acid (H₂SO₄), as well as reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and trifluoromethanesulfonic anhydride. mdpi.commdpi.com The choice of dehydrating agent can be critical and is often dictated by the nature of the substituents on the diacylhydrazine. For the synthesis of analogues of N-cyclopropyl-1,3,4-oxadiazol-2-amine, a suitably protected diacylhydrazine precursor would be required.
Oxidative Cyclization of N-Acylhydrazones and Acylthiosemicarbazides: An alternative and widely used approach is the oxidative cyclization of N-acylhydrazones. scispace.comresearchgate.net These precursors are readily prepared by the condensation of an acylhydrazide with an aldehyde. jchemrev.comjchemrev.com The subsequent cyclization is promoted by an oxidizing agent, which facilitates the formation of the C-O bond of the oxadiazole ring. A variety of oxidizing agents have been successfully used, including potassium permanganate (B83412) (KMnO₄), ceric ammonium (B1175870) nitrate (B79036) (CAN), and hypervalent iodine reagents. mdpi.commdpi.com This method is particularly versatile and tolerates a broad range of functional groups.
For the direct synthesis of 2-amino-1,3,4-oxadiazole derivatives, the oxidative cyclization of acylthiosemicarbazides is a highly effective strategy. jchemrev.com In this approach, an acylthiosemicarbazide, which can be prepared from an acylhydrazide and an isothiocyanate, undergoes cyclodesulfurization in the presence of an oxidizing agent. Reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and molecular iodine have proven to be efficient in promoting this transformation, offering a direct route to the 2-amino-1,3,4-oxadiazole core. jchemrev.comjchemrev.comrsc.org
Table 1: Comparison of Classical Cyclization Protocols for 1,3,4-Oxadiazole Synthesis
| Protocol | Starting Material | Key Reagents | Advantages | Disadvantages | Reference(s) |
| Cyclodehydration | 1,2-Diacylhydrazine | POCl₃, SOCl₂, PPA, H₂SO₄ | High yields, well-established | Harsh conditions, limited functional group tolerance | nih.govrsc.orgmdpi.commdpi.com |
| Oxidative Cyclization | N-Acylhydrazone | KMnO₄, CAN, I₂, TEMPO | Milder conditions, good functional group tolerance | Use of stoichiometric oxidants | mdpi.commdpi.comscispace.comresearchgate.net |
| Oxidative Cyclodesulfurization | Acylthiosemicarbazide | I₂, DBDMH | Direct route to 2-amino derivatives | Requires synthesis of thiosemicarbazide (B42300) precursor | jchemrev.comjchemrev.comrsc.org |
One-Pot Synthetic Strategies and Multi-Component Reactions
In an effort to improve efficiency and reduce waste, one-pot and multi-component reactions have emerged as powerful tools in organic synthesis. These strategies allow for the construction of complex molecules, such as this compound, in a single reaction vessel, avoiding the need for isolation of intermediates.
A number of one-pot procedures for the synthesis of 2,5-disubstituted and 2-amino-1,3,4-oxadiazoles have been reported. For instance, the reaction of carboxylic acids with thiosemicarbazide in the presence of a coupling agent and a cyclizing agent can directly afford 2-amino-1,3,4-oxadiazoles in a single step. researchgate.net Similarly, multi-component reactions involving a carboxylic acid, a hydrazine, and a third component can be designed to generate the oxadiazole ring in a convergent manner. goums.ac.irresearchgate.net These approaches offer significant advantages in terms of step economy and operational simplicity. For example, a three-component reaction of a carboxylic acid, (N-isocyanimino)triphenylphosphorane, and a primary or secondary amine can lead to the formation of 2-amino-1,3,4-oxadiazole derivatives.
Strategic Incorporation of the Amino Functionality at the C2-Position
The introduction of the amino group at the C2-position of the 1,3,4-oxadiazole ring is a key step in the synthesis of this compound. Several strategies have been developed to achieve this transformation.
As mentioned previously, the oxidative cyclization of acylthiosemicarbazides provides a direct route to 2-amino-1,3,4-oxadiazoles. jchemrev.comopenmedicinalchemistryjournal.com An alternative approach involves the cyclization of semicarbazides. The condensation of a semicarbazide (B1199961) with an aldehyde followed by iodine-mediated oxidative C-O bond formation is a transition-metal-free method to access 2-amino-1,3,4-oxadiazoles. nih.govorganic-chemistry.org
Furthermore, palladium-catalyzed reactions have been developed for the synthesis of 2-amino-1,3,4-oxadiazoles. For instance, a sequential isocyanide insertion into the N-H and O-H bonds of hydrazides followed by an oxidative annulation provides a versatile route to these compounds. organic-chemistry.org The cyclization of thiosemicarbazides using tosyl chloride and pyridine (B92270) is another effective method for preparing 5-alkyl- and 5-aryl-2-amino-1,3,4-oxadiazoles. organic-chemistry.org
Green Chemistry Principles and Sustainable Synthetic Routes for Oxadiazoles (B1248032)
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.govnih.gov In the context of oxadiazole synthesis, this has led to the development of more environmentally benign methodologies, such as microwave-assisted organic synthesis (MAOS) and ultrasound-mediated techniques.
Microwave-Assisted Organic Synthesis (MAOS) in Oxadiazole Chemistry
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.govwjarr.comscholarsresearchlibrary.com The application of MAOS to the synthesis of 1,3,4-oxadiazoles has been extensively explored. idaampublications.innih.gov
The cyclodehydration of diacylhydrazines and the oxidative cyclization of acylhydrazones can be significantly accelerated under microwave irradiation. nih.gov For example, silica-supported dichlorophosphate (B8581778) has been used as an efficient cyclodehydrating agent for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from 1,2-diacylhydrazines under solvent-free microwave conditions. nih.gov This protocol offers advantages such as high yields, simple work-up, and the avoidance of corrosive reagents. nih.gov Microwave-assisted synthesis has also been successfully applied to the one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles by condensing monoaryl hydrazides with acid chlorides in the absence of a catalyst or dehydrating agent. jchemrev.com
Table 2: Microwave-Assisted Synthesis of 1,3,4-Oxadiazole Derivatives
| Starting Materials | Reaction Conditions | Product | Reaction Time | Yield | Reference(s) |
| Isoniazid, Aromatic Aldehyde | DMF, 300 W | Schiff Base | 3 min | High | nih.gov |
| Schiff Base, Chloramine-T | Ethanol, 300 W | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | 4 min | Good | nih.gov |
| 1,2-Diacylhydrazine | Silica-supported dichlorophosphate, solvent-free | 2,5-Disubstituted 1,3,4-oxadiazole | Short | High | nih.gov |
| Acyl hydrazides, N-protected α-amino acid | POCl₃, 100 W | N-{1-[5-(Aryl)-1,3,4-oxadiazol-2-yl]ethyl}benzamide | 10 min | High | nih.gov |
Ultrasound-Mediated Synthesis Techniques for Oxadiazole Derivatives
Ultrasound irradiation is another green chemistry technique that can enhance the rate of chemical reactions. nih.govrdd.edu.iquomustansiriyah.edu.iq The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can accelerate reactions. mdpi.com
Ultrasound has been successfully employed in the synthesis of 1,3,4-oxadiazole derivatives. For example, the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols has been achieved through the ultrasound-assisted reaction of aryl hydrazides with carbon disulfide in a low-solvent system, avoiding the need for acidic or basic catalysts. nih.gov This method provides good to excellent yields and simplifies the work-up and purification process. nih.gov Similarly, multi-component reactions for the synthesis of fully substituted 1,3,4-oxadiazoles have been shown to be more efficient under ultrasonic irradiation, with advantages including shorter reaction times and increased energy efficiency. researchgate.net
Mechanochemical Approaches for Solvent-Reduced Oxadiazole Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a significant green chemistry technique, often reducing or eliminating the need for bulk solvents. organic-chemistry.orgnih.gov This approach is particularly attractive for the synthesis of heterocyclic compounds like 1,3,4-oxadiazoles.
Solvent-free synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been successfully achieved by grinding precursor molecules, such as aromatic hydrazides and aldehydes, in the presence of a catalyst. organic-chemistry.org One reported method involves grinding N-acylhydrazones with an oxidizing agent like [bis(trifluoroacetoxy)iodo]benzene (B57053) (BTI) in a ball mill, which yields the desired oxadiazoles in excellent yields under solvent-free conditions. organic-chemistry.org Another eco-friendly approach describes the reaction of aromatic hydrazides with aryl aldehydes using catalytic amounts of molecular iodine in a mortar and pestle. organic-chemistry.org This method avoids the isolation of the intermediate N-acylhydrazone and the use of organic solvents at any stage. organic-chemistry.org
While these methods typically focus on 2,5-disubstituted oxadiazoles, the principles are applicable to the synthesis of 2-amino substituted analogues. For instance, the oxidative cyclization of semicarbazones, which are precursors to 2-amino-1,3,4-oxadiazoles, can be adapted to mechanochemical conditions. Grinding a semicarbazone with a suitable solid-supported oxidant could provide a solvent-free route to the 2-amino-1,3,4-oxadiazole core, which is the immediate precursor to the target N-cyclopropyl derivative.
Table 1: Examples of Mechanochemical Synthesis of 1,3,4-Oxadiazole Analogues This table is generated based on data from analogous reactions and serves as an illustrative example.
| Starting Materials | Mechanical Method | Oxidant/Catalyst | Product Type | Yield (%) | Reference |
| Aroylhydrazide, Aldehyde | Grinding (Mortar/Pestle) | I₂ (catalytic) | 2,5-Diaryl-1,3,4-oxadiazole | Good | organic-chemistry.org |
| N-Acylhydrazone | Ball Milling | BTI | 2,5-Disubstituted-1,3,4-oxadiazole | Excellent (up to 97%) | organic-chemistry.org |
| N-Acylbenzotriazole, Acylhydrazide | Grinding | PPh₃/TCCA | 2,5-Disubstituted-1,3,4-oxadiazole | Very Good | organic-chemistry.org |
Catalytic Systems in Environmentally Benign Oxadiazole Synthesis
The use of green catalysts and innovative energy sources like visible light represents a significant advancement in the sustainable synthesis of 1,3,4-oxadiazoles. These methods offer mild reaction conditions, high efficiency, and reduced environmental impact. nih.govnih.gov
Green Catalysts: Heterogeneous catalysts, which can be easily recovered and recycled, are central to green synthetic protocols. nih.gov For the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, various green catalytic systems have been employed. For example, ceric ammonium nitrate (CAN) has been used as an oxidant for the cyclization of semicarbazones to form 2-imino-1,3,4-oxadiazoline structures under solvent-free conditions. asianpubs.org Molecular iodine is another effective and low-cost catalyst for the oxidative cyclization of acylhydrazones or for the one-pot reaction of hydrazides and aldehydes. organic-chemistry.orgscribd.com These reactions often proceed under mild conditions and with high atom economy.
Photoredox Catalysis: Visible-light photoredox catalysis has gained prominence as a powerful tool for organic synthesis. nih.gov This strategy has been successfully applied to the synthesis of 1,3,4-oxadiazoles. One approach involves the eosin (B541160) Y-catalyzed oxidative heterocyclization of semicarbazones using visible light. organic-chemistry.org This method provides rapid and efficient access to 5-substituted 2-amino-1,3,4-oxadiazoles. organic-chemistry.org Another advanced system combines an organo-acridinium photocatalyst with a cobaloxime co-catalyst for the oxidant-free, cascade cyclization of acylhydrazones, producing 1,3,4-oxadiazoles with hydrogen gas as the only byproduct. organic-chemistry.org Such methods are highly desirable as they utilize light as a renewable energy source and often proceed under ambient temperature and pressure.
Table 2: Examples of Green Catalytic Syntheses of 1,3,4-Oxadiazole Analogues This table is generated based on data from analogous reactions and serves as an illustrative example.
| Reaction Type | Catalyst System | Energy Source | Precursors | Product Type | Yield (%) | Reference |
| Oxidative Cyclization | Eosin Y / CBr₄ | Visible Light | Semicarbazones | 5-Substituted-2-amino-1,3,4-oxadiazole | Good | organic-chemistry.org |
| Cascade Cyclization | Acridinium / Cobaloxime | Visible Light | Acylhydrazones | 2,5-Disubstituted-1,3,4-oxadiazole | Good | organic-chemistry.org |
| Oxidative Cyclization | Ceric Ammonium Nitrate (CAN) | Thermal | Semicarbazones | 2-Imino-1,3,4-oxadiazolines | Good | asianpubs.org |
| One-pot Synthesis | I₂ (catalytic) | Thermal (Grinding) | Hydrazides, Aldehydes | 2,5-Disubstituted-1,3,4-oxadiazole | Good | organic-chemistry.org |
Specific Methodologies for N-Cyclopropyl Substituent Introduction
The introduction of a cyclopropyl (B3062369) group onto the exocyclic nitrogen of a 2-amino-1,3,4-oxadiazole presents unique synthetic challenges, including potential regioselectivity issues and the need for specialized precursors.
Direct N-alkylation of a pre-formed 2-amino-1,3,4-oxadiazole ring is a straightforward approach. This typically involves reacting the amino-oxadiazole with a cyclopropyl halide (e.g., cyclopropyl bromide) or a cyclopropyl tosylate in the presence of a base. The choice of base and solvent is critical to achieving good yields and preventing side reactions. Common bases for such alkylations include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases like triethylamine (B128534) (TEA).
However, a significant challenge in the alkylation of 2-amino-1,3,4-oxadiazoles is regioselectivity. The molecule contains multiple nitrogen atoms that could potentially be alkylated: the exocyclic amino nitrogen (N-alkylation) and the ring nitrogens (at positions 3 or 4). N-alkylation of similar amino-heterocycles, such as indazoles, has shown that the reaction outcome is highly sensitive to steric and electronic effects of substituents on the ring, as well as the specific base and solvent system used. beilstein-journals.org For 2-amino-1,3,4-oxadiazole, alkylation is generally expected to occur on the more nucleophilic exocyclic amino group, but careful optimization of reaction conditions is necessary to ensure selectivity and prevent the formation of undesired N-3 or N-4 alkylated isomers.
An alternative to direct alkylation is to construct the this compound from a precursor that already contains the N-cyclopropyl moiety. This approach avoids the regioselectivity issues associated with post-cyclization alkylation.
A key intermediate for this strategy is N-cyclopropylhydrazine. A method for the preparation of cyclopropylhydrazine (B1591821) hydrochloride has been reported, starting from cyclopropylamine (B47189) and an N-Boc protected hydroxylamine (B1172632) derivative. google.com This cyclopropylhydrazine can then be used to build the necessary precursor for the oxadiazole ring.
The general strategy involves the following steps:
Preparation of a Cyclopropyl Semicarbazide or Thiosemicarbazide: Cyclopropylhydrazine can be reacted with potassium cyanate (B1221674) to form 1-cyclopropylsemicarbazide, or with an isothiocyanate to form a corresponding thiosemicarbazide derivative.
Acylation (for thiosemicarbazide route): An acyl group (R-C=O), which will become the substituent at the 5-position of the oxadiazole ring, is introduced by reacting an acyl chloride or carboxylic acid with the terminal nitrogen of the thiosemicarbazide. This forms an N-acyl-N'-cyclopropylthiosemicarbazide.
Cyclization: The N-cyclopropyl-substituted semicarbazide or acylthiosemicarbazide is then cyclized to form the 2-(cyclopropylamino)-1,3,4-oxadiazole ring. Several reagents are known to effect the cyclization of thiosemicarbazides to 2-amino-1,3,4-oxadiazoles, including tosyl chloride/pyridine, EDC·HCl, or iodine. organic-chemistry.orgnih.gov The use of a thiosemicarbazide precursor is often preferred as they tend to cyclize more readily than their semicarbazide counterparts. organic-chemistry.org
This precursor-based approach offers excellent control over the final structure, ensuring the cyclopropyl group is located on the exocyclic amino nitrogen.
Regioselectivity: As discussed in section 2.3.1, regioselectivity is a primary concern when employing direct N-alkylation. The nucleophilicity of the exocyclic amino group versus the endocyclic ring nitrogens will dictate the major product. The electronic properties of the substituent at the 5-position of the oxadiazole ring can influence this selectivity. Electron-withdrawing groups may decrease the nucleophilicity of the ring nitrogens, favoring alkylation on the exocyclic amine. Conversely, electron-donating groups might increase the reactivity of the ring system. The choice of a non-polar solvent and a sterically hindered base can also favor alkylation on the more accessible exocyclic nitrogen. The precursor-based synthesis outlined in 2.3.2 effectively circumvents this issue, providing a regiochemically pure product.
Stereochemical Control: For the specific compound this compound, where the 5-position is unsubstituted or has an achiral substituent, the introduction of the cyclopropyl group does not create a stereocenter. Therefore, stereochemical control is not a factor in the final N-alkylation or cyclization step.
However, for analogues where a chiral center exists, either in the substituent at the C5 position of the oxadiazole ring or on the cyclopropyl ring itself (if substituted), stereoselectivity becomes an important consideration. For instance, if a chiral carboxylic acid is used to form the acylhydrazine precursor, its stereochemistry must be preserved throughout the synthesis. Stereoselective syntheses of complex, chiral monoterpene-based 1,3,4-oxadiazoles have been reported, demonstrating that stereocenters can be maintained during the coupling and dehydrative ring-closure steps. researchgate.net If a chiral cyclopropylamine derivative were used as a starting material, its stereochemical integrity would need to be maintained during the formation of the cyclopropylhydrazine precursor and subsequent cyclization.
Comprehensive Spectroscopic and Analytical Characterization of N Cyclopropyl 1,3,4 Oxadiazol 2 Amine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (1H), Carbon-13 (13C), and Advanced Two-Dimensional Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For N-cyclopropyl-1,3,4-oxadiazol-2-amine, a combination of 1H, 13C, and 2D NMR experiments would provide a complete picture of the molecule's framework.
Proton (¹H) NMR Spectroscopy is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The cyclopropyl (B3062369) group's protons would likely appear as complex multiplets in the upfield region of the spectrum, typically between δ 0.5 and 1.0 ppm for the CH₂ groups and a downfield multiplet for the CH proton attached to the nitrogen atom. The N-H proton of the amine group is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
Carbon-13 (¹³C) NMR Spectroscopy provides insight into the carbon skeleton. The two carbons of the 1,3,4-oxadiazole (B1194373) ring are expected to resonate at significantly downfield shifts, generally in the range of δ 150-170 ppm, due to their heteroaromatic nature and the influence of adjacent electronegative nitrogen and oxygen atoms. researchgate.net The cyclopropyl carbons would be observed at much higher field, with the CH carbon appearing at a distinct chemical shift from the two equivalent CH₂ carbons.
Advanced two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign these signals. COSY spectra would reveal the coupling relationships between protons, particularly within the cyclopropyl ring. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would establish longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the cyclopropyl group and the oxadiazole ring via the amine nitrogen.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxadiazole C2 | - | ~160-170 |
| Oxadiazole C5 | - | ~150-160 |
| Cyclopropyl CH | Multiplet | ~25-35 |
| Cyclopropyl CH₂ | Multiplet | ~5-15 |
| NH | Broad Singlet | - |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₅H₇N₃O), HRMS would provide a measured mass that corresponds to its calculated theoretical mass, confirming the elemental composition.
Furthermore, fragmentation analysis within the mass spectrometer provides valuable structural information. Common fragmentation patterns for related 2-amino-1,3,4-oxadiazole derivatives involve cleavage of the N-substituent and fragmentation of the oxadiazole ring. nih.govd-nb.info For the title compound, characteristic fragments would likely include the loss of the cyclopropyl group and subsequent cleavages of the heterocyclic ring.
Interactive Data Table: Predicted HRMS Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₅H₇N₃O |
| Theoretical Monoisotopic Mass | 125.0589 u |
| Expected [M+H]⁺ | 126.0667 |
| Potential Key Fragments | [M-C₃H₅]⁺, [M-C₃H₅N]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy of this compound is expected to show a characteristic N-H stretching vibration for the secondary amine in the region of 3100-3300 cm⁻¹. nih.gov The C=N stretching vibration of the oxadiazole ring would likely appear around 1610-1650 cm⁻¹. d-nb.info The C-O-C stretching of the oxadiazole ring is typically observed in the 1000-1200 cm⁻¹ region. nih.gov
Raman Spectroscopy , being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the oxadiazole ring and the C-C bonds of the cyclopropyl group would be expected to give rise to strong Raman signals.
Interactive Data Table: Key Predicted Vibrational Frequencies for this compound
| Functional Group/Bond | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch | 3100-3300 | Weak |
| C-H Stretch (Aromatic/Cyclopropyl) | 2900-3100 | Strong |
| C=N Stretch (Oxadiazole) | 1610-1650 | Moderate |
| C-O-C Stretch (Oxadiazole) | 1000-1200 | Moderate |
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages should align closely with the theoretically calculated values for the molecular formula C₅H₇N₃O. This technique serves as a fundamental confirmation of the compound's purity and elemental makeup. For many synthesized oxadiazole derivatives, elemental analysis results are reported to be within ±0.4% of the theoretical values. nih.gov
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Theoretical Percentage (%) |
| Carbon (C) | 47.99 |
| Hydrogen (H) | 5.64 |
| Nitrogen (N) | 33.58 |
| Oxygen (O) | 12.79 |
X-ray Diffraction Crystallography for Solid-State Structural Elucidation of Oxadiazole Derivatives
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not specifically reported in the provided context, analysis of related 1,3,4-oxadiazole derivatives reveals common structural features.
Theoretical and Computational Investigations of N Cyclopropyl 1,3,4 Oxadiazol 2 Amine
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing significant insights into the structural and electronic properties of molecules. For N-cyclopropyl-1,3,4-oxadiazol-2-amine, DFT calculations are instrumental in understanding its fundamental chemical characteristics. These theoretical studies often employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311G(d,p), to achieve a balance between computational cost and accuracy. nih.gov
DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in this compound by locating the minimum energy on the potential energy surface. This process, known as geometry optimization, yields precise information about bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Geometrical Parameters for a 2-amino-1,3,4-oxadiazole scaffold (Illustrative Data)
Note: Data below is illustrative for a similar 2-amino-1,3,4-thiadiazole (B1665364) structure to demonstrate typical DFT outputs, as specific experimental data for the title compound is not available.
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
| Bond Lengths | N1-N2 | 1.358 Å |
| C5-N6 (ring-amino) | 1.363 Å | |
| N6-H7 | 1.011 Å | |
| N6-H8 | 1.007 Å | |
| Bond Angles | N2-C5-N6 | ~125° |
| C4-S3-C5 | ~88° | |
| Dihedral Angles | N1-N2-C5-N6 | ~176.5° |
| C4-S3-C5-N6 | ~176.5° |
Data adapted from DFT studies on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. nih.gov
Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. Theoretical spectra generated from these calculations are valuable for interpreting experimentally recorded spectra. By comparing theoretical and experimental vibrational wavenumbers, specific bands can be assigned to particular molecular motions, such as stretching, bending, and torsional modes of the functional groups.
For this compound, key vibrational modes would include N-H stretching frequencies for the amine group, C-H stretching of the cyclopropyl (B3062369) ring, C=N and N-N stretching within the oxadiazole ring, and the C-O-C stretching of the ether linkage in the ring. A good agreement between calculated and experimental spectra validates the accuracy of the computed molecular geometry. samipubco.com
Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)
Note: These are typical frequency ranges for the specified functional groups based on DFT studies of related heterocyclic compounds.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Amino Group (-NH₂) | 3400 - 3500 |
| C-H Stretch | Cyclopropyl Ring | 3000 - 3100 |
| C=N Stretch | Oxadiazole Ring | 1620 - 1680 |
| N-N Stretch | Oxadiazole Ring | 1350 - 1400 |
| C-O-C Stretch | Oxadiazole Ring | 1000 - 1100 |
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and polarizability. nih.govajchem-a.com
A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations provide the energies of these orbitals and map their electron density distributions. In many 1,3,4-oxadiazole (B1194373) derivatives, the HOMO is often distributed over the entire molecule or concentrated on the substituent groups, while the LUMO is typically localized on the oxadiazole ring. samipubco.com This distribution helps in identifying the sites susceptible to electrophilic and nucleophilic attack.
Table 3: Frontier Molecular Orbital Energies (Illustrative Data for a 1,3,4-oxadiazole derivative)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| Energy Gap (ΔE) | 5.0 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. bhu.ac.in The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. bhu.ac.inresearchgate.net
For this compound, the MEP surface would likely show negative potential concentrated around the nitrogen and oxygen atoms of the oxadiazole ring due to their high electronegativity. samipubco.com The hydrogen atoms of the amine group would exhibit a positive potential, indicating their role as potential hydrogen bond donors. This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. nih.gov
Molecular Modeling and Simulation Approaches
Beyond quantum chemical calculations on an isolated molecule, molecular modeling techniques simulate the behavior of this compound in a more complex biological environment.
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). scirp.org This technique is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. ijcce.ac.irresearchgate.net
For this compound, docking studies can be performed to investigate its hypothetical interactions with various biological targets. The 1,3,4-oxadiazole scaffold is present in numerous compounds with demonstrated biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net Docking simulations would involve placing the molecule into the active site of a target protein and using a scoring function to estimate the binding free energy (ΔG). A lower binding energy indicates a more stable ligand-receptor complex.
These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. For instance, the amine group of the title compound could act as a hydrogen bond donor, while the heteroatoms in the oxadiazole ring could act as hydrogen bond acceptors, interactions that are critical for strong binding to a protein target. researchgate.net
Table 4: Summary of Hypothetical Ligand-Target Interactions from Molecular Docking
| Interaction Type | Potential Molecular Group (Ligand) | Potential Interacting Residue (Target) |
| Hydrogen Bond Donor | Amino (-NH₂) group | Aspartic Acid, Glutamic Acid, Serine |
| Hydrogen Bond Acceptor | Oxadiazole Nitrogen atoms | Arginine, Lysine, Serine, Tyrosine |
| Hydrogen Bond Acceptor | Oxadiazole Oxygen atom | Serine, Threonine, Tyrosine |
| Hydrophobic Interaction | Cyclopropyl ring | Leucine, Isoleucine, Valine, Phenylalanine |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior of Molecular Systems
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their conformational stability and flexibility. For this compound, MD simulations can elucidate the dynamic interplay between the rigid 1,3,4-oxadiazole ring and the flexible N-cyclopropyl group. Such studies are crucial for understanding how the molecule behaves in a physiological environment, typically simulated using a water-based solvent model. asianpubs.org
In a typical MD simulation protocol for this molecule, the system would be solvated in a periodic box of water molecules and neutralized with counter-ions. The system is then minimized to remove steric clashes before being gradually heated to a physiological temperature (e.g., 300 K) and equilibrated. Following equilibration, a production run, often spanning hundreds of nanoseconds, is performed to collect trajectory data for analysis. nih.gov
Conversely, the Root Mean Square Fluctuation (RMSF) is calculated for each atom to identify regions of high flexibility. For this compound, RMSF analysis would be expected to show low fluctuation for the atoms within the 1,3,4-oxadiazole ring, indicating its rigidity. In contrast, higher fluctuations would be anticipated for the amine hydrogen atoms and the cyclopropyl group, highlighting the rotational freedom around the C-N single bond. These simulations are vital for confirming the stability of ligand-protein complexes derived from docking studies and understanding the dynamic behavior that governs molecular interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: Theoretical Correlations between Structural Descriptors and Predicted Properties
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govresearchgate.net This approach is predicated on the principle that the structural or property variations within a group of analogous compounds are responsible for the differences observed in their activities. By identifying and quantifying relevant molecular descriptors, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding rational drug design and prioritizing synthetic efforts. nih.govresearchgate.net
Development of Predictive Models for Structure-Property Relationships
The development of a predictive QSAR model for a series of this compound analogues involves several key steps. First, a dataset of compounds with experimentally determined biological activities (e.g., inhibitory concentration, IC₅₀) is compiled. Next, a wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., dipole moment, atomic charges), steric (e.g., molar volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices) properties. researchgate.net
Using statistical methods, such as Multiple Linear Regression (MLR), a relationship is formulated between a selection of these descriptors and the observed biological activity. The goal is to create a statistically robust equation that can accurately predict the activity of compounds.
For a hypothetical series of 1,3,4-oxadiazole derivatives, a QSAR model might take the following form:
Predicted Activity (log 1/IC₅₀) = β₀ + β₁(LogP) + β₂(TPSA) + β₃(MR)
Where:
LogP represents the octanol-water partition coefficient (lipophilicity).
TPSA is the Topological Polar Surface Area.
MR is the Molar Refractivity (a measure of volume and polarizability).
β₀, β₁, β₂, and β₃ are regression coefficients determined from the analysis.
The statistical quality and predictive power of the model are assessed using various metrics. The coefficient of determination (R²) indicates the proportion of variance in the activity that is explained by the model. A value close to 1 suggests a good fit. The cross-validated correlation coefficient (q²), often determined using the leave-one-out (LOO) method, measures the model's predictive ability. A q² value greater than 0.5 is generally considered indicative of a model with good predictive potential. nih.govnih.gov
| Compound | R-Group | LogP | TPSA (Ų) | Molar Refractivity (cm³) | Experimental Activity (IC₅₀, µM) |
|---|---|---|---|---|---|
| 1 | -H | 1.55 | 68.5 | 35.2 | 10.5 |
| 2 | -CH₃ | 1.95 | 68.5 | 39.8 | 8.2 |
| 3 | -F | 1.62 | 68.5 | 35.1 | 9.8 |
| 4 | -Cl | 2.10 | 68.5 | 40.3 | 6.5 |
| 5 | -OCH₃ | 1.50 | 77.7 | 41.5 | 12.1 |
Pharmacophore Modeling for Hypothetical Molecular Recognition Elements
Pharmacophore modeling is a powerful tool in computational drug design used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a desired response. These features represent key molecular recognition elements, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and positive or negative ionizable groups.
For this compound, a pharmacophore model can be constructed based on its structural features, which are hypothesized to be critical for molecular recognition. The model would define the spatial relationships (distances and angles) between these key features.
The primary pharmacophoric features of this compound can be identified as follows:
Hydrogen Bond Acceptors (HBA): The two nitrogen atoms within the 1,3,4-oxadiazole ring are strong hydrogen bond acceptors. The oxygen atom in the ring also contributes to this feature.
Hydrogen Bond Donor (HBD): The amine (-NH) group attached to the ring acts as a hydrogen bond donor.
Hydrophobic Feature (HY): The cyclopropyl group provides a distinct hydrophobic region, which can engage in van der Waals or hydrophobic interactions within a receptor binding pocket.
Once generated, this 3D pharmacophore model serves as a template for virtual screening of large chemical databases. The goal is to identify novel compounds that possess the same essential pharmacophoric features arranged in the correct spatial orientation, making them potential candidates for the same biological target.
| Pharmacophoric Feature | Contributing Structural Moiety | Potential Interaction Type |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | 1,3,4-Oxadiazole Ring Nitrogens | Hydrogen Bonding |
| Hydrogen Bond Acceptor (HBA) | 1,3,4-Oxadiazole Ring Oxygen | Hydrogen Bonding |
| Hydrogen Bond Donor (HBD) | Amine Group (-NH) | Hydrogen Bonding |
| Hydrophobic Region (HY) | Cyclopropyl Ring | Hydrophobic/van der Waals Interaction |
Future Prospects and Emerging Research Directions for N Cyclopropyl 1,3,4 Oxadiazol 2 Amine
Innovations in Scalable and Sustainable Synthesis Methodologies for Oxadiazole Derivatives
The traditional synthesis of 1,3,4-oxadiazole (B1194373) derivatives often involves hazardous reagents, significant waste, and harsh reaction conditions, prompting a shift towards more environmentally benign and scalable methods. nih.gov Green chemistry principles are increasingly being integrated into the synthesis of these vital heterocyclic compounds.
Recent innovations focus on several key areas:
Microwave-Assisted Synthesis: This technique significantly accelerates reaction times, reduces energy consumption, and often improves product yields. nih.gov For instance, the condensation of benzohydrazide (B10538) with triethyl orthoalkanates is a notable microwave-assisted method for forming the oxadiazole ring. openmedicinalchemistryjournal.com Another approach involves the cyclization-oxidation of acyl hydrazones under microwave irradiation in a solvent-free medium, which can be completed in minutes compared to hours under conventional reflux. nih.gov
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that promotes molecular collisions and enhances reaction rates. An ultrasound-assisted method has been successfully developed for synthesizing 2-amino-1,3,4-oxadiazole derivatives from various hydrazides and cyanogen (B1215507) bromide in ethanol, offering high yields and a greener profile. mdpi.com
Catalyst-Based and Catalyst-Free Innovations: The development of novel, non-toxic catalysts and, where possible, catalyst-free reactions, is a cornerstone of sustainable synthesis. nih.gov One-pot methods, such as the iodine-mediated oxidative cyclization of semicarbazones, provide an efficient, transition-metal-free route to 2-amino-1,3,4-oxadiazoles that is both scalable and facile. acs.orgorganic-chemistry.org
Green Solvents and Reagents: The replacement of hazardous solvents and reagents is crucial. Methodologies using safer reagents like tosyl chloride/pyridine (B92270) for the cyclization of thiosemicarbazides are gaining traction as they consistently outperform older methods. organic-chemistry.org Research also explores the use of water or solvent-free conditions, such as mechanochemical synthesis (grinding), which offers an environmentally friendly alternative to conventional solvent-based approaches. nih.govorganic-chemistry.org
These sustainable methodologies not only minimize environmental impact but also offer benefits in terms of cost-effectiveness, scalability, and ease of purification, which are critical for the industrial production of N-cyclopropyl-1,3,4-oxadiazol-2-amine and its derivatives. nih.gov
Table 1: Comparison of Conventional vs. Green Synthesis Techniques for Oxadiazole Derivatives
| Feature | Conventional Methods (e.g., POCl₃/SOCl₂) | Green/Innovative Methods |
|---|---|---|
| Energy Source | Thermal Heating (Reflux) | Microwaves, Ultrasound, Mechanical Grinding |
| Reaction Time | Hours to Days | Minutes to Hours nih.gov |
| Reagents | Often hazardous/corrosive (e.g., POCl₃, PPA) nih.gov | Milder reagents (e.g., Iodine, TsCl), non-toxic catalysts acs.orgorganic-chemistry.org |
| Solvents | Often toxic and volatile organic solvents | Green solvents (e.g., water, ethanol) or solvent-free conditions mdpi.comnih.gov |
| Waste Generation | High | Low nih.gov |
| Yields | Variable | Often good to excellent openmedicinalchemistryjournal.com |
| Scalability | Can be challenging due to safety concerns | Often more amenable to large-scale synthesis acs.org |
Advanced Spectroscopic Characterization Techniques and Automated Structure Elucidation
The unambiguous determination of molecular structure is fundamental to chemical research. For this compound and its novel derivatives, a combination of advanced spectroscopic techniques is employed for comprehensive characterization. ijrpr.com
Core Spectroscopic Methods: The standard toolkit for structural confirmation includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy. stmjournals.com
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming the connectivity of atoms and the presence of key structural motifs like the cyclopropyl (B3062369) group and the oxadiazole ring. ijrpr.comstmjournals.com
IR Spectroscopy: Used to identify characteristic functional groups and molecular vibrations, such as the N-H stretch of the amine group and C=N and C-O-C stretches within the oxadiazole ring. journalspub.com
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition, confirming the molecular formula of the synthesized compound. stmjournals.com
UV-Visible Spectroscopy: Helps in understanding the electronic transitions and conjugation within the molecule, which is particularly useful for derivatives with extended aromatic systems. journalspub.com
Automated Structure Elucidation: As the complexity and number of synthesized compounds grow, automated methods are becoming indispensable. Computer-Aided Structure Elucidaion (CASE) expert systems are being developed to analyze spectral data and propose candidate structures. researchgate.netacdlabs.com
Machine Learning Frameworks: Recent breakthroughs involve machine learning (ML) algorithms that can take experimental 1D NMR spectra (¹H and/or ¹³C) as input, predict the presence of specific substructures, and then construct and rank the most probable molecular structures. nih.gov This approach dramatically accelerates the process of solving the structure of unknown compounds, moving towards a fully automated workflow. nih.govacs.org Such systems can handle the combinatorial explosion of possible isomers, a task that is challenging for human chemists. acs.org
This synergy between advanced instrumentation and computational power ensures high confidence in structural assignments and accelerates the discovery pipeline for new oxadiazole-based molecules.
Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction for Novel Oxadiazole Scaffolds
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery by enabling the rapid in silico design and evaluation of novel molecules. springernature.com For scaffolds like this compound, these computational tools offer a powerful way to explore vast chemical space and prioritize candidates for synthesis.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the physicochemical and structural properties of molecules with their biological activity. nih.gov By training models on existing data for oxadiazole derivatives, researchers can predict the activity of new, unsynthesized compounds, helping to guide molecular design. researchgate.net These models can identify key molecular descriptors (e.g., lipophilicity, molecular weight, surface area) that are critical for a desired biological effect. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov For novel oxadiazole derivatives, docking studies can elucidate potential mechanisms of action and predict binding affinities, allowing for the rational design of more potent and selective compounds. researchgate.net
Generative AI Models: Advanced AI techniques can now go beyond prediction and actively design novel chemical structures. digitellinc.com These models can be trained on large datasets of known molecules and then tasked with generating new scaffolds that fit specific criteria, such as a desired 3D pharmacophore or optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties. springernature.comdigitellinc.com This allows for "scaffold hopping" to discover entirely new chemical motifs with desired biological functions.
AI in Synthesis Planning: AI is also being applied to the "make" phase of research. Computer-Aided Synthesis Planning (CASP) tools use machine learning to predict reaction outcomes and devise efficient synthetic routes to target molecules, accelerating the entire discovery cycle. nih.gov
These computational approaches reduce the time and cost associated with traditional trial-and-error synthesis and screening, enabling a more focused and efficient search for novel bioactive oxadiazole derivatives.
Exploration of Novel Chemical Transformations and Derivatizations for Structural Diversity
To explore the full potential of the this compound scaffold, researchers are continuously developing novel chemical reactions to modify its core structure and generate diverse libraries of related compounds. The primary sites for derivatization are the 2-amino group and potentially the 5-position of the oxadiazole ring.
Functionalization of the Amino Group: The 2-amino group is a versatile handle for a wide range of chemical transformations.
Acylation: Reaction with various acid chlorides or carboxylic acids can produce a series of N-acylated derivatives, which is a common strategy to explore structure-activity relationships. researchgate.net
Alkylation and Arylation: The nitrogen atom can be further substituted with alkyl or aryl groups.
Formation of Schiff Bases: Condensation with aldehydes can yield Schiff bases, which can be further modified or evaluated for biological activity. nih.gov
Modification of the Oxadiazole Ring: While the 1,3,4-oxadiazole ring is thermally and chemically stable, certain transformations can introduce further diversity. mdpi.com
Synthesis of Boronic Derivatives: The incorporation of boronic acid moieties onto the oxadiazole scaffold creates highly versatile intermediates. These derivatives are valuable precursors for Suzuki–Miyaura cross-coupling reactions, enabling the attachment of a wide range of aryl and heteroaryl groups and providing access to a new generation of structurally diverse compounds. mdpi.com
Late-Stage Functionalization: Modern synthetic methods focus on late-stage functionalization, where complex modifications are introduced at the end of a synthetic sequence. This allows for the rapid creation of a diverse set of analogues from a common intermediate, which is highly efficient for medicinal chemistry programs.
By exploring these chemical transformations, chemists can systematically modify the structure of this compound to fine-tune its properties and optimize its potential for various applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-cyclopropyl-1,3,4-oxadiazol-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization of semicarbazides using phosphorus oxychloride (POCl₃) under reflux, followed by recrystallization . Reaction optimization includes monitoring via thin-layer chromatography (TLC) to track intermediate formation and adjusting pH during neutralization to improve purity . For cyclopropane-substituted analogs, electrochemical oxidation of semicarbazones at platinum electrodes is employed, with temperature (60–80°C) and solvent polarity critical for regioselectivity .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies cyclopropyl protons (δ 0.5–1.5 ppm) and oxadiazole ring carbons (δ 150–160 ppm). Multiplicity in DEPT-135 confirms NH₂ groups .
- FTIR : Stretching vibrations at 3300 cm⁻¹ (N–H), 1650 cm⁻¹ (C=N), and 1250 cm⁻¹ (C–O–C) validate the oxadiazole core .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 186.21 for C₉H₁₅N₃O) confirm molecular weight, while fragmentation patterns distinguish substituents .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software packages refines bond lengths and angles, particularly for cyclopropyl ring strain and oxadiazole planarity. SHELXL is preferred for high-resolution data to model disorder in flexible substituents .
Advanced Research Questions
Q. What strategies address contradictions in bioactivity data between this compound and its analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., cyclopropyl vs. phenyl groups) on antimicrobial IC₅₀ values. For example, cyclopentyl analogs show enhanced steric hindrance, reducing bacterial membrane penetration .
- Dose-Response Curves : Use agar diffusion assays at 50–200 µg/mL to differentiate intrinsic activity from solubility artifacts .
- Computational Modeling : AutoDock Vina evaluates binding poses to targets (e.g., Staphylococcus aureus dihydrofolate reductase, PDB:4M8B). Energy scores (<-7 kcal/mol) correlate with experimental inhibition .
Q. How can computational methods predict metabolic stability of this compound derivatives?
- Methodological Answer :
- ADMET Prediction : SwissADME or ADMETLab2.0 calculates bioavailability (TPSA < 90 Ų), cytochrome P450 interactions, and hepatic clearance. Cyclopropyl groups reduce metabolic oxidation compared to alkyl chains .
- MD Simulations : GROMACS models hydration free energy and membrane permeability, critical for blood-brain barrier penetration in CNS-targeted analogs .
Q. What experimental designs mitigate spectral interference during characterization of oxadiazole derivatives?
- Methodological Answer :
- DEPT-135 NMR : Suppresses overlapping signals from solvent or impurities, clarifying NH₂ and cyclopropyl proton integration .
- LC-MS/MS : Combines liquid chromatography with tandem MS to separate isomers (e.g., 1,3,4- vs. 1,2,5-oxadiazoles) using retention time and unique fragment ions .
Critical Analysis of Contradictory Evidence
- Bioactivity Discrepancies : While cyclopentyl analogs in show superior antibacterial activity, reports reduced solubility limiting efficacy. Resolution involves combinatorial testing in polar/nonpolar media to decouple solubility from intrinsic activity.
- Synthetic Yields : POCl₃-mediated cyclization in achieves 62% yield, but reports 45% under electrochemical conditions. Contradiction arises from solvent choice (MeOH vs. DMF), suggesting solvent polarity optimization as a key variable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
